molecular formula C16H10BrFN6O B2978407 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 950416-07-6

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2978407
CAS No.: 950416-07-6
M. Wt: 401.199
InChI Key: KNKNRFIUHIXJJP-UHFFFAOYSA-N
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Description

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H10BrFN6O and its molecular weight is 401.199. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A significant application of compounds similar to 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is in the field of antimicrobial activities. Studies have demonstrated that derivatives of 1,2,4-triazoles, oxadiazoles, and similar structures exhibit notable antimicrobial properties against various strains of bacteria and fungi. For instance, Kaneria et al. (2016) synthesized compounds by reacting 1,3,4-oxadiazole with different amines and found them effective against multiple microbial strains. Additionally, Bektaş et al. (2007) reported the synthesis of triazole derivatives with antimicrobial activities.

Anticancer and Antileishmanial Activities

Compounds with structures similar to the mentioned chemical have also been explored for their potential in cancer treatment and antileishmanial activities. Bradshaw et al. (2002) studied 2-(4-aminophenyl)benzothiazoles for their selective antitumor properties. Furthermore, Süleymanoğlu et al. (2017) discovered that 4-amino-1,2,4-triazole derivatives have significant antileishmanial activity, indicating their potential in treating Leishmaniasis.

Electroluminescent Properties

Another application area is in the field of electroluminescent materials. Huang et al. (2009) synthesized bipolar dibromo monomers containing triazole and investigated their use in organic light-emitting devices (OLEDs). They found that these compounds exhibited good electroluminescent properties, making them suitable for use in electronic devices (Huang et al., 2009).

Corrosion Inhibition

Triazole Schiff bases, which are structurally similar to the compound , have been investigated for their role in corrosion inhibition. Chaitra et al. (2015) studied the efficiency of these compounds as corrosion inhibitors on mild steel, finding them to be effective in reducing corrosion in acidic media.

Photochemistry and Synthesis of Fluorinated Compounds

In photochemistry, compounds like this compound are used to synthesize fluorinated structures. Pace et al. (2004) explored the photochemical synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, demonstrating their utility in creating targeted fluorinated structures.

Properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN6O/c17-10-6-4-9(5-7-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-3-1-2-11(18)8-12/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNRFIUHIXJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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